trans-2-Ethyl-cyclopropylamine hydrochloride

Vue d'ensemble

Description

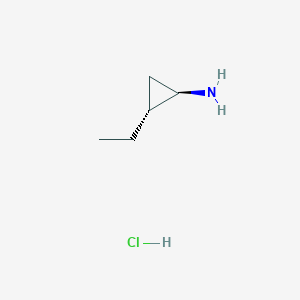

trans-2-Ethyl-cyclopropylamine hydrochloride: is a chemical compound with the molecular formula C5H12ClN. It belongs to the class of cyclopropylamines and is characterized by its white crystalline powder form, which is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of trans-2-Ethyl-cyclopropylamine hydrochloride involves several steps. One common method includes the reaction of racemic chloro phenethyl alcohol with N-protection proline under the effects of a condensing agent and a catalyst. This reaction produces chiral chlorohydrin, which is then converted into an epoxy compound under alkaline conditions. The epoxy compound reacts with TEPA to form cyclopropyl ethyl formate, which is further processed to yield the target compound .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, making it suitable for commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions: trans-2-Ethyl-cyclopropylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Synthesis of trans-2-Ethyl-cyclopropylamine Hydrochloride

The synthesis of trans-2-ethyl-cyclopropylamine typically involves the Curtius rearrangement, where an acyl azide derived from a carboxylic acid is thermally decomposed to produce an isocyanate. This isocyanate can then react with amines to form the desired amine derivatives, including trans-2-ethyl-cyclopropylamine .

A notable method for synthesizing cyclopropylamines involves the reaction of ethyl diazoacetate with styrene, leading to the formation of cyclopropane derivatives. The process can be optimized to enhance yields and purity through various chemical modifications .

Antidepressant Activity

Research indicates that trans-2-ethyl-cyclopropylamine exhibits antidepressant properties. Similar compounds, such as trans-2-phenylcyclopropylamine, have shown efficacy in treating depression by modulating neurotransmitter systems . The (-)-enantiomer of trans-2-phenylcyclopropylamine has been specifically noted for its comparable therapeutic effects with reduced side effects, suggesting that trans-2-ethyl-cyclopropylamine could have similar benefits in mood disorders .

Histamine Receptor Modulation

Compounds related to trans-2-ethyl-cyclopropylamine have been identified as potential ligands for histamine H3 receptors. These receptors are implicated in various neurological processes, including cognition and memory. Modulating H3 receptor activity may provide therapeutic avenues for treating cognitive disorders and other conditions related to histaminergic signaling .

Drug Discovery Initiatives

The Curtius rearrangement has been pivotal in synthesizing various drug candidates, including those targeting viral infections and cancer therapies. For instance, the synthesis of oseltamivir (Tamiflu) utilized similar methodologies that could be adapted for compounds like trans-2-ethyl-cyclopropylamine to explore antiviral properties .

Anticancer Potential

Recent studies have investigated the role of cyclopropane derivatives in anticancer therapies. The unique structural properties of cyclopropylamines allow them to interact with biological targets effectively. Specifically, derivatives have been synthesized that demonstrate inhibitory effects on kinases involved in cancer progression .

Summary of Applications

The applications of this compound can be summarized as follows:

| Application Area | Description |

|---|---|

| Antidepressant Activity | Potential use in treating mood disorders through neurotransmitter modulation |

| Histamine Receptor Modulation | Targeting H3 receptors for cognitive enhancement and treatment of related disorders |

| Drug Discovery | Utilization in synthesizing novel drug candidates via Curtius rearrangement |

| Anticancer Research | Development of compounds with inhibitory effects on cancer-related kinases |

Mécanisme D'action

The mechanism of action of trans-2-Ethyl-cyclopropylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

- trans-2-Phenylcyclopropylamine hydrochloride

- trans-2-Methylcyclopropylamine hydrochloride

Comparison: trans-2-Ethyl-cyclopropylamine hydrochloride is unique due to its specific ethyl substitution on the cyclopropyl ring, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness makes it valuable for specific applications where other cyclopropylamines may not be as effective .

Activité Biologique

Trans-2-Ethyl-cyclopropylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of cyclopropylamines, which have been explored for their therapeutic effects, particularly in neuropharmacology and oncology. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound has the molecular formula CHClN and a molecular weight of 121.60 g/mol. Its structure features a cyclopropane ring substituted with an ethyl group and an amine functional group, contributing to its unique pharmacological properties.

Cyclopropylamines, including this compound, are known to interact with various biological targets:

- Monoamine Oxidase Inhibition : Some cyclopropylamines have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and norepinephrine, potentially benefiting mood disorders .

- Histone Demethylase Activity : Recent studies indicate that derivatives of cyclopropylamines may also act on histone demethylases, influencing gene expression and potentially having implications in cancer treatment .

In Vitro Studies

Research has demonstrated that this compound exhibits various biological activities:

- Neuroprotective Effects : In vitro studies suggest that this compound can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

- Antitumor Activity : Preliminary data indicate that this compound may inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .

Case Studies

- Neuropharmacological Applications : A study investigated the effects of this compound on neuronal cultures exposed to neurotoxic agents. Results showed a significant reduction in cell death compared to controls, suggesting its potential as a neuroprotective agent.

- Oncological Research : In a xenograft model using human tumor cells, administration of this compound resulted in reduced tumor growth compared to untreated groups. This effect was attributed to apoptosis induction and modulation of signaling pathways associated with cancer progression.

Data Summary

The following table summarizes key findings from various studies on this compound:

| Study Focus | Biological Activity | Result Summary |

|---|---|---|

| Neuroprotection | Cell viability under oxidative stress | Significant reduction in cell death observed |

| Antitumor Effect | Tumor growth inhibition | Reduced tumor size in xenograft models |

| MAO Inhibition | Neurotransmitter levels | Increased serotonin and norepinephrine levels |

| Histone Demethylase Activity | Gene expression modulation | Altered expression profiles in cancer-related genes |

Propriétés

IUPAC Name |

(1R,2R)-2-ethylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-2-4-3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVAOVMNBZPCHZ-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.